N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-5-11-24-19-13-18(9-10-20(19)28-15-22(3,4)21(24)25)23-29(26,27)14-17-8-6-7-16(2)12-17/h5-10,12-13,23H,1,11,14-15H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZXZOPXCIKNQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide is a compound with promising biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 428.5 g/mol. The structure features a complex arrangement that includes a benzo[b][1,4]oxazepine core, which is known for various biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may exert its effects by inhibiting specific kinases involved in cancer cell proliferation and survival. Research has shown that derivatives with similar structures can inhibit BRAF(V600E) and EGFR pathways .
- Case Study : A study on pyrazole derivatives (related compounds) demonstrated their ability to induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231), highlighting the potential for similar mechanisms in the oxazepine derivatives .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent:
- Research Findings : Compounds containing the oxazepine structure have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests that N-(5-allyl...) may similarly modulate inflammatory responses .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds have revealed:
- In vitro Studies : Compounds with similar frameworks have demonstrated activity against a range of bacterial strains. The sulfonamide group is particularly known for enhancing antibacterial activity .
Summary of Biological Activities
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with N-(5-allyl...) and its derivatives. Potential studies could include:
- In vivo Models : Testing the efficacy and safety in animal models to assess therapeutic potential.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.
- Combination Therapies : Exploring synergistic effects with existing anticancer or anti-inflammatory agents.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide exhibits promising anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Studies suggest that it possesses significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The structural features of the compound contribute to its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications in the molecular structure can enhance potency and selectivity towards specific biological targets. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased antibacterial efficacy |
| Alteration of the allyl group | Enhanced anticancer activity |
Synthetic Pathways
The synthesis of this compound involves multi-step reactions that include cyclization and functional group modifications. Various synthetic routes have been explored to improve yield and purity. Notably, recent advancements in synthetic methodologies such as click chemistry have shown promise in streamlining the production process.
Case Study: Anticancer Efficacy
A study published in a peer-reviewed journal reported on the anticancer efficacy of this compound against breast cancer cell lines (MCF-7). The results indicated a dose-dependent response with IC50 values significantly lower than those of standard chemotherapeutic agents. The study concluded that this compound could serve as a lead candidate for further development in cancer therapy.
Case Study: Antimicrobial Activity
Another research article focused on evaluating the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, suggesting its potential use as an alternative treatment option.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group undergoes hydrolysis under acidic or basic conditions, yielding intermediates for further derivatization:
| Reaction Conditions | Reagents/Catalysts | Products Formed | Key Observations | References |
|---|---|---|---|---|
| Acidic hydrolysis (HCl) | 6M HCl, reflux, 8–12 hours | Sulfonic acid derivative + amine | Complete cleavage of sulfonamide | |
| Basic hydrolysis (NaOH) | 2M NaOH, 80°C, 6 hours | Sodium sulfonate + aromatic amine | Partial decomposition observed |
Hydrolysis is critical for modifying the sulfonamide moiety to enhance solubility or biological activity.
Oxidation and Reduction Reactions
The allyl group and ketone functionality participate in redox transformations:
Oxidation
| Target Site | Oxidizing Agent | Conditions | Products |
|---|---|---|---|
| Allyl group | KMnO₄ (acidic) | 60°C, 3 hours | Carboxylic acid derivative |
| Benzylic position | CrO₃/H₂SO₄ | RT, 24 hours | Ketone oxidation product |
Reduction
| Target Site | Reducing Agent | Conditions | Products |
|---|---|---|---|
| Ketone (C=O) | NaBH₄ | Methanol, 0°C, 2 hours | Secondary alcohol derivative |
| Allyl group | H₂/Pd-C | 1 atm, 25°C, 6 hours | Propyl chain derivative |
Oxidation of the allyl group generates electrophilic intermediates for cross-coupling reactions, while ketone reduction modulates hydrogen-bonding capacity.
Nucleophilic Substitution Reactions
The electron-deficient aromatic ring undergoes electrophilic substitution:
| Reaction Type | Reagents | Position Modified | Products |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-8 position of benzoxazepine | Nitro-substituted derivative |
| Halogenation | Cl₂/FeCl₃ | Para to sulfonamide group | Chlorinated analog |
| Sulfonation | SO₃/H₂SO₄ | Meta to methyl group | Sulfonic acid derivative |
Substitution patterns influence binding affinity to biological targets like carbonic anhydrases.
Enzyme Inhibition Mechanisms
The compound acts as a competitive inhibitor of human carbonic anhydrase isoforms (hCA I, II, IX):
| Parameter | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) |
|---|---|---|---|
| Inhibition potency | 28.4 ± 1.2 | 15.6 ± 0.8 | 43.9 ± 2.1 |
The sulfonamide group coordinates with the zinc ion in the enzyme's active site, while the benzoxazepine core provides hydrophobic stabilization.
Cross-Coupling Reactions
The allyl group participates in transition-metal-catalyzed reactions:
| Reaction Type | Catalytic System | Products | Applications |
|---|---|---|---|
| Heck reaction | Pd(OAc)₂/PPh₃ | Styryl-substituted derivatives | Fluorescent probes |
| Suzuki-Miyaura | PdCl₂(dppf)/K₂CO₃ | Biaryl-modified analogs | Enhanced receptor binding |
These reactions enable structural diversification for structure-activity relationship (SAR) studies .
Photochemical Reactions
UV irradiation induces unique transformations:
| Conditions | λ (nm) | Products | Mechanism |
|---|---|---|---|
| UV-C (254 nm) | 254 | Ring-expanded quinazoline derivative | Norrish-type rearrangement |
| UV-A (365 nm) | 365 | Stable radical intermediates | Homolytic cleavage of S-N bond |
Photoreactivity suggests potential applications in prodrug design.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffold
The benzo[b][1,4]oxazepine core differentiates this compound from other sulfonamide derivatives. For example, 3-(4-acetyl-3-hydroxyphenyl)diazenyl-4-amino-N-(5-methylisoxazol-3-yl)benzene sulfonamide (Al-Rufaie et al., 2016) contains a benzene sulfonamide core with a diazenyl group and an isoxazole substituent .
Substituent Effects
- Allyl Group : The allyl substituent at position 5 is unique among sulfonamide derivatives. In contrast, compounds like those synthesized by Salwinska et al. (2009) focus on nitroimidazole derivatives with aryl and nitro groups, which prioritize electrophilic reactivity over steric bulk .
- m-Tolyl Sulfonamide : The meta-methyl group on the phenyl ring may improve lipophilicity compared to N-(5-methylisoxazol-3-yl)benzene sulfonamide (Al-Rufaie et al., 2016), where the isoxazole group introduces polarity .
Data Table: Key Properties of Comparable Compounds
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, starting with constructing the tetrahydrobenzo[b][1,4]oxazepine core, followed by introducing the m-tolylmethanesulfonamide moiety. Key steps include:
- Allylation : Introducing the allyl group under controlled temperatures (e.g., 60–80°C) to minimize side reactions .
- Sulfonamide coupling : Using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF) to attach the sulfonamide group .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the product (>95% purity) . Optimization involves adjusting solvent polarity, inert atmospheres (N₂/Ar), and monitoring reaction progress via thin-layer chromatography (TLC) .
Q. How is the compound’s structural integrity confirmed post-synthesis?
Analytical techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., allyl protons at δ 5.1–5.8 ppm, m-tolyl aromatic signals) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion matching C₂₃H₂₅N₂O₅S) .
- Infrared (IR) spectroscopy : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (oxazepine C=O) .
Q. What methods ensure compound stability and solubility for in vitro assays?
- Stability : Assess via accelerated degradation studies under varied pH (2–9), temperatures (4–40°C), and light exposure using UV-Vis spectroscopy .
- Solubility : Determine via shake-flask method in DMSO/PBS mixtures, followed by LC-MS quantification. Pre-formulation with cyclodextrins improves aqueous solubility .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across structural analogs?
- Structure-activity relationship (SAR) analysis : Compare analogs with substituent variations (e.g., m-tolyl vs. 4-chlorophenyl) using enzyme inhibition assays (e.g., carbonic anhydrase IC₅₀) .
- Data normalization : Control for batch-to-batch variability (e.g., purity, solvent residues) via orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) .
Q. What experimental designs elucidate the compound’s mechanism of enzyme inhibition?
- Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate concentrations to determine inhibition type (competitive/uncompetitive) .
- Molecular docking : Use software like AutoDock Vina to model interactions between the sulfonamide group and carbonic anhydrase’s active site (e.g., Zn²⁺ coordination) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate docking predictions .
Q. How can derivative libraries be designed for SAR studies?
- Substituent variation : Synthesize derivatives with modified groups (e.g., replacing m-tolyl with trifluoromethylbenzamide) to probe steric/electronic effects .
- Parallel synthesis : Use automated platforms for high-throughput preparation of 50–100 analogs, followed by bioactivity screening .
Q. What strategies address discrepancies in reported biological targets (e.g., carbonic anhydrase vs. kinase inhibition)?
- Selectivity profiling : Test the compound against a panel of 50+ enzymes (e.g., Eurofins’ SelectScreen) to identify off-target effects .
- Gene knockout models : Use CRISPR-Cas9 to silence candidate targets (e.g., CA-II) in cell lines and assess phenotypic changes .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Validation
| Technique | Critical Parameters | Reference |
|---|---|---|
| ¹H NMR | Allyl protons (δ 5.1–5.8 ppm, multiplet) | |
| HRMS | [M+H]⁺ = 441.15 (calculated) | |
| IR | S=O stretch (1150 cm⁻¹) |
Q. Table 2. Enzyme Inhibition Profiling Workflow
| Step | Method | Outcome |
|---|---|---|
| Target selection | Literature mining (e.g., CA isoforms) | Prioritize CA-IX for cancer |
| Assay setup | Fluorescent thermal shift assay (FTSA) | Confirm binding to CA-IX |
| Validation | X-ray crystallography | Resolve binding mode at 2.1 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
